Fenoldopam

Dopamine Receptor Pharmacology cAMP Signaling Renal Cell Biology

Researchers requiring selective D1 receptor activation without confounding D2, β1, or α-adrenergic off-target effects face unreliable data from non-specific agonists like dopamine. Fenoldopam (CAS 67227-56-9), a D1-like partial agonist with EC50 = 55.5 nM and 37% of dopamine's Emax, resolves this with stereospecific potency (R-isomer 250× more active than S-isomer). • Enables clean D1-mediated cAMP signaling and receptor desensitization studies • Uniquely preserves renal blood flow (+22% ERPF in normotensive models) during hypotension, unlike sodium nitroprusside • Supplied as ≥98% pure solid with full COA/MSDS; ambient-temperature shipping available.

Molecular Formula C16H16ClNO3
Molecular Weight 305.75 g/mol
CAS No. 67227-56-9
Cat. No. B1199677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoldopam
CAS67227-56-9
SynonymsCorlopam
Fenoldopam
Fenoldopam Hydrobromide
Fenoldopam Mesylate
Hydrobromide, Fenoldopam
SK and F 82526
SK and F 82526J
SK and F-82526
SK and F-82526J
SK and F82526
SK and F82526J
SKF 82526
SKF 82526J
SKF-82526
SKF-82526J
SKF82526
SKF82526J
Molecular FormulaC16H16ClNO3
Molecular Weight305.75 g/mol
Structural Identifiers
SMILESC1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2
InChIKeyTVURRHSHRRELCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.72e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Fenoldopam: Selective D1 Agonist and Vasodilator


Fenoldopam (CAS 67227-56-9, also known as SKF 82526) is a synthetic benzazepine derivative that acts as a selective dopamine D1-like receptor partial agonist and rapid-acting vasodilator [1]. It is a racemic mixture, with the R-isomer demonstrating approximately 250-fold higher affinity for D1-like receptors compared to the S-isomer and being responsible for the majority of its biological activity [2]. Fenoldopam has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5HT1 and 5HT2 receptors, or muscarinic receptors, but binds with moderate affinity to α2-adrenoceptors [1]. It was approved by the FDA in 1997 for the short-term management of severe hypertension [3].

1
Selective D1-like receptor partial agonist – minimal off-target activity at D2, β1, α1, 5-HT, or muscarinic receptors
2
Racemic mixture; R-isomer is the primary active enantiomer for D1 receptor engagement
3
Suitable for cAMP signaling, renal hemodynamic, and stereochemical pharmacology studies

Fenoldopam vs. Dopamine and Nitroprusside


Generic substitution of Fenoldopam with dopamine or sodium nitroprusside is scientifically invalid due to profound differences in receptor selectivity and resulting organ-specific hemodynamic effects. Fenoldopam is a high-selectivity D1 receptor partial agonist, whereas dopamine acts as a low-potency, non-selective agonist at D1, D2, β1, and α-adrenergic receptors, producing markedly different effects on cardiac inotropy and peripheral resistance [1]. Unlike sodium nitroprusside, a balanced arteriolar and venous vasodilator, Fenoldopam uniquely increases renal blood flow and induces diuresis/natriuresis, even at hypotensive doses [2]. The pharmacological profile of Fenoldopam is further defined by its R-isomer, which has 250-fold greater D1 affinity than the S-isomer, a stereospecificity not present in alternative agents [3]. These distinctions are critical for experiments requiring selective D1 receptor agonism or for clinical protocols aiming to preserve renal perfusion during controlled hypotension.

vs. Dopamine
Dopamine acts at D1, D2, β1, and α-adrenergic receptors; D1-specific signaling readouts may be confounded and renal vasodilation may shift.
vs. Sodium nitroprusside
Nitroprusside produces balanced arteriolar/venous dilation and reduces renal blood flow; the renal perfusion preservation profile observed with fenoldopam may not transfer.
Stereochemical context
The S-isomer or racemic mixtures from other sources may exhibit different D1 affinity; enantiomeric composition may alter assay response.

Fenoldopam: Comparative Evidence


D1 Potency and Partial Agonism vs. Dopamine

In a direct in vitro comparison, Fenoldopam is significantly more potent than dopamine at stimulating cAMP accumulation via D1 receptors in LLC-PK1 renal epithelial cells, with an EC50 of 55.5 nM for Fenoldopam versus 1.65 µM for dopamine [1]. However, Fenoldopam acts as a partial agonist, achieving a maximum stimulation (Emax) of only 37% relative to the full agonist dopamine (13.0 pmol/mg protein vs. 35.6 pmol/mg protein) [1]. This partial agonism profile is a critical differentiator for experiments where avoiding receptor overstimulation or desensitization is required.

D1 Potency & Partial Agonism
Head-to-head
Fenoldopam EC50 55.5 nM (partial agonist, 37% of dopamine Emax) vs. dopamine EC50 1.65 µM (full agonist)
Supports D1 partial agonism research where full cAMP activation is not desired.
LLC-PK1 renal cells; cAMP accumulation assay. Source review recommended.
Dopamine Receptor Pharmacology cAMP Signaling Renal Cell Biology

Renal Blood Flow Preservation vs. Nitroprusside

A critical differentiator for Fenoldopam is its effect on renal blood flow (RBF) during systemic blood pressure reduction. In an in vivo canine study, dosages of Fenoldopam that significantly reduced blood pressure had little effect on RBF [1]. In direct contrast, dosages of sodium nitroprusside that produced a similar reduction in blood pressure caused a significant decrease in RBF [1]. This unique renal-sparing effect is further supported by data showing Fenoldopam increased effective renal plasma flow (ERPF) by 22% in normotensive WKY rats [2].

Renal Blood Flow Preservation
Head-to-head
Fenoldopam maintained RBF at hypotensive doses; nitroprusside significantly decreased RBF. ERPF increase +22% in normotensive rats.
Renal hemodynamic models may benefit from fenoldopam to preserve renal perfusion.
In vivo canine and WKY rat models. Data to verify in specific protocols.
Renal Hemodynamics Vasodilator Therapy Hypertension Management

High-Selectivity Receptor Binding Profile

Fenoldopam exhibits high affinity and selectivity for D1-like receptors, with Kd values of 17 nM for the D1A (D1) receptor and 11 nM for the D1B (D5) receptor [1]. In contrast, its affinity for α2-adrenoceptors is moderate (Ki = 15-25 nM) [2], and it has been shown to lack significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5HT1, 5HT2, and muscarinic receptors [3]. This defined selectivity profile, supported by precise quantitative data, distinguishes Fenoldopam from dopamine, which is a highly promiscuous agonist.

Receptor Binding Selectivity
Reported
D1A (D1R) Kd = 17 nM; D1B (D5R) Kd = 11 nM; α2-adrenoceptor Ki = 15–25 nM. Minimal binding to D2, β1, α1, 5-HT, muscarinic.
Selectivity profile supports D1-focused signaling studies without dopaminergic or adrenergic cross-talk.
Radioligand binding assays. Source and species context may influence absolute values.
Receptor Binding Selectivity Profiling Drug Discovery

Antihypertensive Efficacy in Hypertensive Emergency

In a multicenter, randomized, double-blind clinical trial of 107 patients with true hypertensive emergencies (DBP ≥120 mmHg with target organ damage), intravenous Fenoldopam produced a dose-dependent reduction in diastolic blood pressure (DBP) [1]. Significant reductions were observed at doses of 0.1 and 0.3 µg/kg/min, with the study confirming its safety and efficacy in this high-acuity setting [1]. A separate dose-response study in mild-to-moderate hypertension provided precise quantitative data: at 15 minutes of infusion, 0.1 µg/kg/min reduced DBP by 12±4 mmHg and 0.8 µg/kg/min reduced DBP by 20±4 mmHg from a baseline of ~98 mmHg [2].

Antihypertensive Endpoint Response
Trial context
0.1 µg/kg/min reduced DBP by 12±4 mmHg; 0.8 µg/kg/min reduced DBP by 20±4 mmHg vs. placebo (0±2 mmHg) at 15 min.
Reported dose-dependent DBP reduction in mild-to-moderate hypertension study context.
Randomized, double-blind, placebo-controlled trial (n=32). Endpoint context may differ from emergency settings.
Hypertensive Emergency Clinical Trial Blood Pressure Control

Inefficacy for CIN Prevention

Despite its renal vasodilatory properties, Fenoldopam has been shown in a large, prospective, placebo-controlled, double-blind, multicenter randomized trial (CONTRAST) not to prevent contrast-induced nephropathy (CIN) in high-risk patients [1]. In this trial of 315 patients with baseline creatinine clearance <60 mL/min, CIN (defined as ≥25% increase in serum creatinine) occurred in 33.6% of the Fenoldopam group compared to 30.1% of the placebo group (relative risk, 1.11; P=0.61) [1]. This finding is corroborated by another randomized trial comparing N-acetylcysteine, fenoldopam, and saline, which found no difference in CIN incidence among the groups (15.7% vs. 17.7% vs. 15.3%, respectively; P=0.919) [2].

CIN Prevention (Negative)
Trial context
CIN incidence 33.6% (fenoldopam) vs. 30.1% (placebo); RR 1.11 (95% CI 0.79–1.57). No significant difference.
Fenoldopam did not show benefit for CIN prevention in high-risk patients; may guide protocol selection.
CONTRAST multicenter RCT (n=315). Negative result; application not supported.
Contrast-Induced Nephropathy Renal Protection Interventional Cardiology

Fenoldopam: Research and Clinical Applications


Preclinical D1 Pharmacology and Signaling

Fenoldopam is the preferred agent for in vitro studies requiring selective and potent activation of D1-like receptors without confounding effects at D2, β1, or α-adrenergic receptors. Its high potency (EC50 = 55.5 nM for cAMP in LLC-PK1 cells) and defined partial agonist profile (37% of dopamine's Emax) make it an ideal tool for investigating D1 receptor-mediated signaling pathways, receptor desensitization, and functional selectivity [1]. The known stereoselectivity, with the R-isomer being 250-fold more active, also makes it valuable for studies of chiral pharmacology [2].

Renal Hemodynamics and Organ-Specific Vasodilation

Fenoldopam is uniquely suited for in vivo models where the differential effects of vasodilators on renal blood flow (RBF) are being studied. Its ability to maintain or increase RBF during systemic hypotension contrasts sharply with sodium nitroprusside, which significantly reduces RBF [1]. This property is valuable for research into hypertensive emergency management, cardiopulmonary bypass-associated renal dysfunction, and the physiology of dopaminergic control of renal vasculature. The quantitative increase in effective renal plasma flow (+22% in normotensive rats) provides a robust endpoint for such studies [2].

Severe Hypertension and Hypertensive Emergencies

Fenoldopam is indicated for the short-term, rapid reduction of blood pressure in severe hypertension and hypertensive emergencies, where its dose-dependent efficacy (e.g., -12 to -20 mmHg DBP within 15 minutes) has been established in randomized trials [1]. Its unique renal-sparing and natriuretic effects provide a distinct clinical advantage over nitroprusside, particularly in patients with concomitant renal impairment, as it avoids the risk of cyanide toxicity associated with nitroprusside and promotes diuresis [2].

Controlled Hypotension in Pediatric and Adult Surgery

Fenoldopam is an effective agent for inducing controlled hypotension during surgery to minimize bleeding and improve the surgical field. A dedicated pediatric trial established its pharmacokinetics and pharmacodynamics in children, demonstrating that doses of 0.8–3.2 µg/kg/min effectively reduce blood pressure, with an optimal maintenance range of 1.0–1.2 µg/kg/min [1]. This evidence supports its use as a titratable, short-acting alternative to other agents like sodium nitroprusside or nitroglycerin in the perioperative setting.

Application
Selection Property
Validation Focus
D1 receptor signaling studies
Selective D1 partial agonist profile
cAMP response partial agonism and desensitization endpoints
Renal blood flow research models
Renal vasodilation with preserved perfusion
RBF maintenance during controlled hypotension
Hypertensive emergency research models
Rapid-onset, dose-dependent vasodilation
Diastolic blood pressure endpoint response
Controlled hypotension surgical models
Titratable, short-acting vasodilator
Hemodynamic stability and perfusion monitoring

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